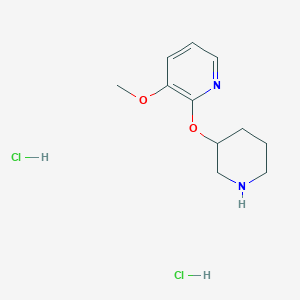

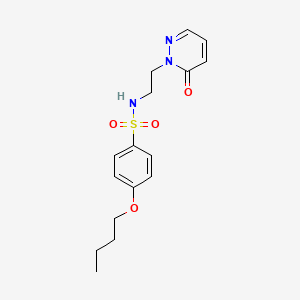

![molecular formula C18H24N2O5 B2440547 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid CAS No. 1286275-21-5](/img/structure/B2440547.png)

4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Asymmetric Synthesis of D-Lysine Analogue

A practical asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton starting from an accessible 4-piperidone has been performed. This research illustrates the use of tert-butoxycarbonyl groups in the synthesis of complex amino acids and peptides (Etayo et al., 2008).

Synthesis of Edeine Analogs

The synthesis of orthogonally protected diamino hydroxypentanoates, useful for the synthesis of edeine analogs, demonstrates the utilization of differently N-protected amino acids including those with tert-butoxycarbonyl groups (Czajgucki et al., 2003).

Intermediate in Vandetanib Synthesis

The compound has been studied as a crucial intermediate in the synthesis of vandetanib, a medication used for the treatment of certain types of cancer (Wei et al., 2010).

Discovery of Potent Inhibitors

This compound is part of research that led to the discovery of novel inhibitors for acetyl-CoA carboxylase, important for reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Chemical Synthesis and Drug Development

Biocatalytic Generation of Chiral Building Blocks

The compound has been used in the biocatalytic generation of chiral building blocks for the synthesis of natural products and derivatives of pipecolic acid (Sánchez-Sancho & Herradón, 1998).

Synthesis of Enantiopure 4-Hydroxypipecolate

The research on the synthesis of enantiopure hydroxypipecolate from a common dioxopiperidinecarboxylate precursor demonstrates the versatility of tert-butoxycarbonyl-protected piperidine derivatives (Marin et al., 2004).

Synthesis of Spiro Compounds

The compound has been used in the synthesis of spiro compounds, showcasing its utility in creating complex molecular structures (Freund & Mederski, 2000).

Dipeptide Synthesis

It has been utilized in the synthesis of dipeptides, indicating its role in peptide chemistry (Didierjean et al., 2002).

Propriétés

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-14-8-10-20(11-9-14)15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEOYOMTHYWEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

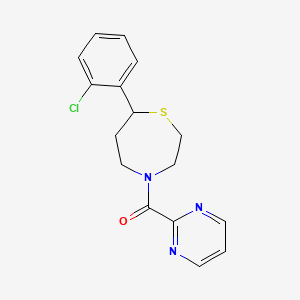

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

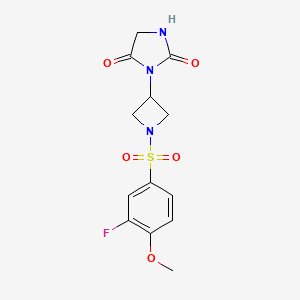

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

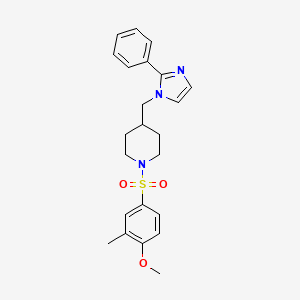

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2440479.png)

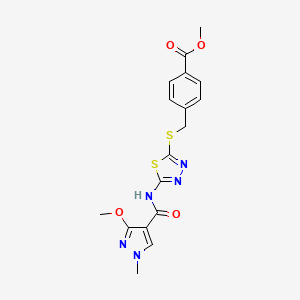

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)

![6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440486.png)

![5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2440487.png)